molecular formula C23H19N5O2 B11011132 N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide

N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B11011132
M. Wt: 397.4 g/mol
InChI Key: HFDSFTZACGWXGA-UHFFFAOYSA-N
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Description

N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-5-(2-FURYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that features a benzimidazole moiety, a phenylethyl group, a furan ring, and a pyrazole carboxamide group. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-5-(2-FURYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzimidazole core. The benzimidazole ring can be synthesized by condensing o-phenylenediamine with formic acid or its equivalents . The phenylethyl group is then introduced via alkylation reactions. The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis . Finally, the pyrazole carboxamide group is introduced through cyclization reactions involving hydrazine derivatives and carboxylic acids .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-5-(2-FURYL)-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield amines .

Scientific Research Applications

N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-5-(2-FURYL)-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-5-(2-FURYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with DNA and proteins, potentially inhibiting their function . The phenylethyl group may enhance the compound’s ability to penetrate cell membranes, while the furan and pyrazole groups may contribute to its overall bioactivity .

Comparison with Similar Compounds

Properties

Molecular Formula

C23H19N5O2

Molecular Weight

397.4 g/mol

IUPAC Name

N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C23H19N5O2/c29-23(20-14-18(27-28-20)21-11-6-12-30-21)26-19(13-15-7-2-1-3-8-15)22-24-16-9-4-5-10-17(16)25-22/h1-12,14,19H,13H2,(H,24,25)(H,26,29)(H,27,28)

InChI Key

HFDSFTZACGWXGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C2=NC3=CC=CC=C3N2)NC(=O)C4=NNC(=C4)C5=CC=CO5

Origin of Product

United States

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